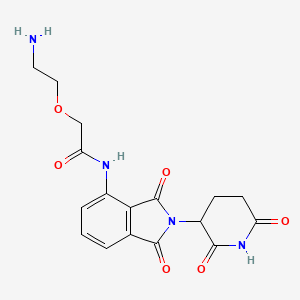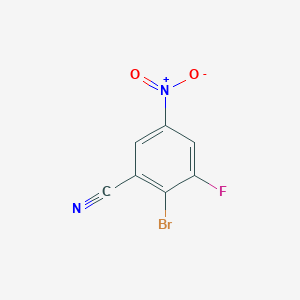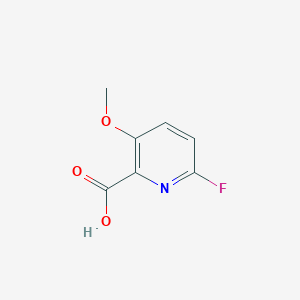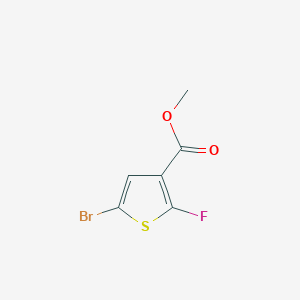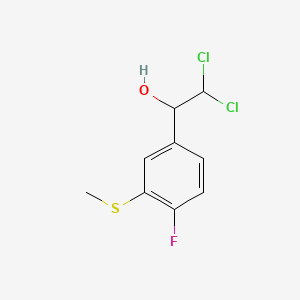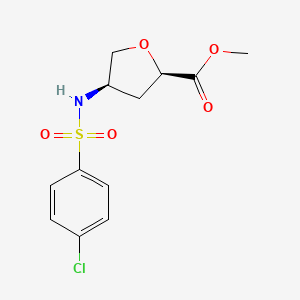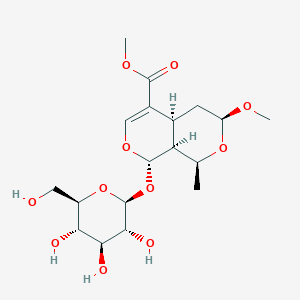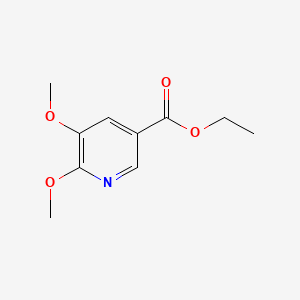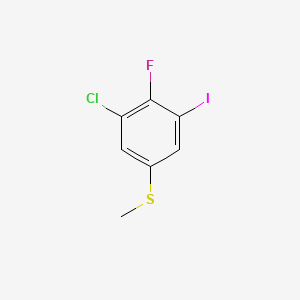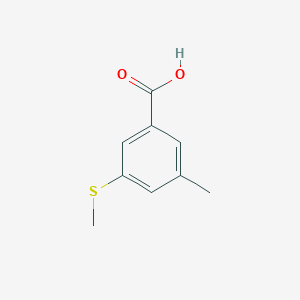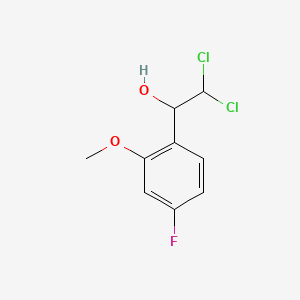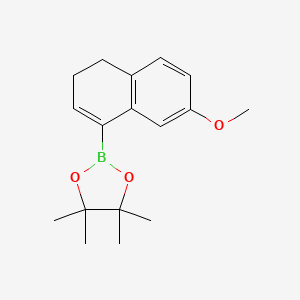![molecular formula C12H22N2O2S B14028472 Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl ester group, a methylamino group, and a thia-azaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Tert-butyl 7-oxo-2-azaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with an oxo group instead of a thia group.
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate: Contains an additional nitrogen atom in the ring system.
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: Contains a hydroxy group and a dioxide moiety.
Uniqueness: Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the thia-azaspiro ring system and the methylamino group, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C12H22N2O2S |
|---|---|
Poids moléculaire |
258.38 g/mol |
Nom IUPAC |
tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)5-9(13-4)6-17-12/h9,13H,5-8H2,1-4H3 |
Clé InChI |
HZLHCTQHOXLVQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


